molecular formula C12H4Cl7O3P B094124 Bis(2,4,6-trichlorophenyl) phosphorochloridate CAS No. 17725-11-0

Bis(2,4,6-trichlorophenyl) phosphorochloridate

Cat. No. B094124
CAS RN: 17725-11-0
M. Wt: 475.3 g/mol
InChI Key: DXKZQNUSKZOLTC-UHFFFAOYSA-N
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Description

Bis(2,4,6-trichlorophenyl) phosphorochloridate, also known as BTPC, is a synthetic organophosphorus compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and is highly reactive with nucleophiles. BTPC has been studied extensively for its applications in biochemical and physiological research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Bis(2,4,6-trichlorophenyl) phosphorochloridate has been used in a wide range of scientific research applications, including as a crosslinking agent for proteins and as a tool for studying enzyme mechanisms. It has also been used as a reagent for the synthesis of phosphoramidates and phosphorothioates. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been studied for its potential applications in drug design and development, as well as in the development of new materials and catalysts.

Mechanism Of Action

Bis(2,4,6-trichlorophenyl) phosphorochloridate is an organophosphorus compound that acts as a reactive electrophile. It reacts with nucleophiles such as amino acids and proteins, leading to the formation of covalent bonds. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to crosslink proteins by reacting with amino groups on adjacent amino acids. This crosslinking can lead to changes in protein structure and function, making Bis(2,4,6-trichlorophenyl) phosphorochloridate a useful tool for studying enzyme mechanisms and protein-protein interactions.

Biochemical And Physiological Effects

Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a range of physiological effects. Bis(2,4,6-trichlorophenyl) phosphorochloridate has also been shown to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Bis(2,4,6-trichlorophenyl) phosphorochloridate has a number of advantages for use in lab experiments. It is a highly reactive compound that can be used to crosslink proteins and study enzyme mechanisms. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, Bis(2,4,6-trichlorophenyl) phosphorochloridate has some limitations as well. It is highly reactive and can react with a range of nucleophiles, which can make it difficult to control in experiments. It can also be toxic in high concentrations, which can limit its use in some applications.

Future Directions

There are a number of future directions for research on Bis(2,4,6-trichlorophenyl) phosphorochloridate. One area of interest is in the development of new materials and catalysts based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have unique properties that make it useful for these applications, and further research could lead to the development of new materials and catalysts with improved properties. Another area of interest is in the development of new drugs based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have anti-inflammatory and other therapeutic effects, and further research could lead to the development of new drugs for the treatment of a range of diseases.

Synthesis Methods

Bis(2,4,6-trichlorophenyl) phosphorochloridate is synthesized by reacting 2,4,6-trichlorophenol with phosphorus oxychloride in the presence of a catalyst such as triethylamine. The reaction produces Bis(2,4,6-trichlorophenyl) phosphorochloridate as a white crystalline solid that can be purified by recrystallization.

properties

CAS RN

17725-11-0

Product Name

Bis(2,4,6-trichlorophenyl) phosphorochloridate

Molecular Formula

C12H4Cl7O3P

Molecular Weight

475.3 g/mol

IUPAC Name

1,3,5-trichloro-2-[chloro-(2,4,6-trichlorophenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C12H4Cl7O3P/c13-5-1-7(15)11(8(16)2-5)21-23(19,20)22-12-9(17)3-6(14)4-10(12)18/h1-4H

InChI Key

DXKZQNUSKZOLTC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl

Other CAS RN

17725-11-0

synonyms

is(2,4,6-trichlorophenyl) phosphorochloridate
BTPPC

Origin of Product

United States

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